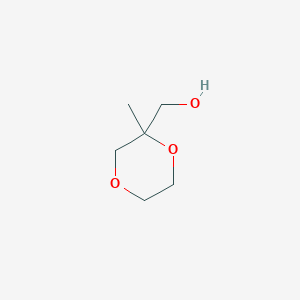

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

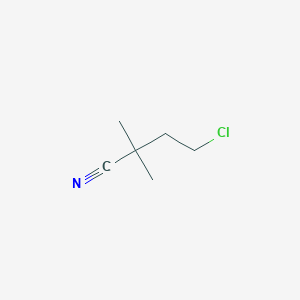

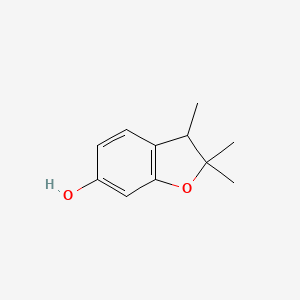

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.22800 .

Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is represented by the InChI code: 1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL include a molecular weight of 178.22800, an exact mass of 178.09900, and a LogP of 2.66670 . The compound is stored at 2-8°C .Applications De Recherche Scientifique

Synthesis Techniques

- The [4 + 1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide has been used to synthesize 3-amino-2,3-dihydrobenzofurans, exhibiting compatibility with various functional groups (Fang et al., 2022).

- Optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans have been synthesized using an organocatalytic approach, showing high substitution diversity (Albrecht et al., 2011).

Antioxidant Properties

- A novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, was isolated from Penicillium citrinum F5, showing significant free radical scavenging activity (Chen et al., 2002).

Chemical Reactions and Properties

- The oxidation of 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-5-ol by alkaline potassium hexacyanoferrate(III) leads to complex mixtures, influenced by the size of the heterocyclic ring (Dean & Orabi, 1983).

- Hypervalent iodine oxidation of flavanones can produce methyl 2-aryl-2,3-dihydrobenzofuran-3-carboxylates, displaying a high yield and efficiency (Prakash & Tanwar, 1995).

Biocatalytic Synthesis

- A biocatalytic strategy has been reported for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans, providing insights into the reaction mechanism and potential applications in drug development (Vargas et al., 2019).

Synthetic Approaches to Natural Products

- Synthetic approaches to natural products containing the 2,3-dihydrobenzofuran skeleton have been extensively studied, with a focus on strategies employed for the synthesis of various compounds (Chen et al., 2019).

Other Relevant Studies

- Acid-catalyzed or radical-promoted allylic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols with thiol derivatives provides a novel synthesis method for 2-(thiomethyl)benzofurans (Gabriele et al., 2010).

- A novel strategy for the synthesis of thermally stable and apoptosis-inducing 2,3-dihydroazetes from alkyl 2-bromoazirine-2-carboxylates or 4-bromo-5-alkoxyisoxazoles has been reported (Smetanin et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2,2,3-trimethyl-3H-1-benzofuran-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFHYFLFJRJJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)O)OC1(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2474637.png)

![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one](/img/structure/B2474638.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2474644.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2474649.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)

![6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2474654.png)

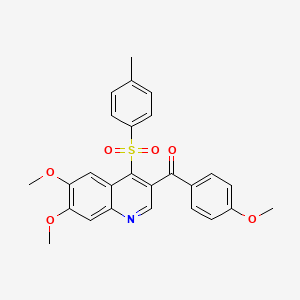

![phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2474655.png)

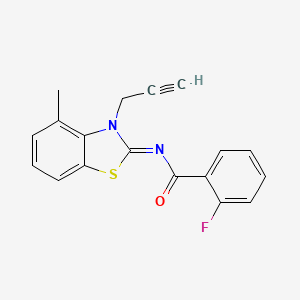

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2474656.png)